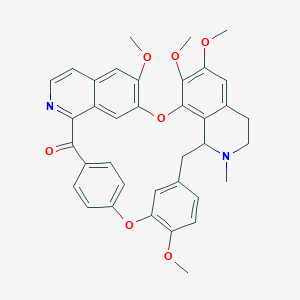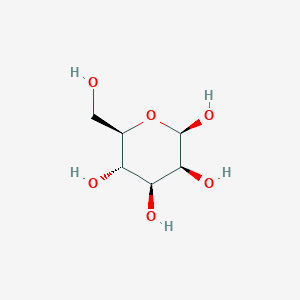
VUF 8430 dihydrobromide
Vue d'ensemble
Description
VUF 8430 dihydrobromide is a potent and high affinity H4 agonist . It displays moderate affinity for H3 receptors and weak partial agonist activity at H2 receptors . It has a 33-fold selectivity over the histamine H3 receptor and negligible affinity for the other histamine receptor .
Molecular Structure Analysis
The chemical formula of VUF 8430 dihydrobromide is C4H13Br2N5S . Its exact mass is 412.93 and its molecular weight is 415.110 . The elemental composition includes C, 23.15; H, 3.16; Br, 38.50; N, 23.62; O, 3.85; S, 7.72 .
Chemical Reactions Analysis
VUF 8430 dihydrobromide is a potent histamine H4 receptor agonist . It displays moderate affinity for H3 receptors and weak partial agonist activity at H2 receptors .
Physical And Chemical Properties Analysis
VUF 8430 dihydrobromide is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at room temperature . The CAS number for VUF 8430 dihydrobromide is 100130-32-3 .
Applications De Recherche Scientifique
Histamine H4 Receptor Agonist
VUF 8430 dihydrobromide is a potent histamine H4 receptor agonist . It has a 33-fold selectivity over the histamine H3 receptor and negligible affinity for the other histamine receptors . This makes it a valuable tool in the study of histamine receptors and their role in various physiological processes.
Biochemical and Physiological Actions
The compound has been used in studies to understand its biochemical and physiological actions . It has been found to have significant effects on the histamine H4 receptor, which plays a crucial role in the immune response and inflammation.
Molecular Structure Studies
With an empirical formula of C4H11N5S·2HBr and a molecular weight of 323.05 , VUF 8430 dihydrobromide has been used in molecular structure studies. Its unique structure allows researchers to study its interactions with other molecules and its behavior under various conditions.
Pharmacological Research
VUF 8430 dihydrobromide is used in pharmacological research due to its potent activity on the histamine H4 receptor . It helps in understanding the role of histamine receptors in drug action and the development of new therapeutic agents.
Solubility Studies
The compound has a solubility of 24 mg/mL in deionized water . This property is important in drug formulation and delivery studies.
Safety and Toxicity Studies
VUF 8430 dihydrobromide has certain hazard classifications such as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s used in safety and toxicity studies to understand its effects on the human body and to develop safety measures for its handling and use.
Mécanisme D'action
Target of Action
VUF 8430 dihydrobromide is a potent and high-affinity agonist for the histamine H4 receptor . It displays moderate affinity for H3 receptors . The histamine H4 receptor is a protein that in humans is encoded by the HRH4 gene. It has been shown to participate in inflammation and immune response .
Mode of Action
As an agonist, VUF 8430 dihydrobromide binds to the histamine H4 receptor, mimicking the action of histamine, the natural ligand of this receptor . This binding triggers a series of biochemical reactions inside the cell, leading to the physiological responses associated with histamine .
Biochemical Pathways
Given its activity at the histamine h4 receptor, it is likely to be involved in the regulation of inflammatory and immune responses .
Pharmacokinetics
It is known to be soluble in water and dmso, which may influence its bioavailability .
Result of Action
The activation of the histamine H4 receptor by VUF 8430 dihydrobromide can lead to various cellular and molecular effects, depending on the specific cell type and physiological context . These effects are likely to be related to the regulation of inflammation and immune response .
Action Environment
The action, efficacy, and stability of VUF 8430 dihydrobromide can be influenced by various environmental factors. These may include the presence of other molecules that can interact with the histamine H4 receptor, the pH and temperature of the environment, and the specific characteristics of the target cells .
Safety and Hazards
Propriétés
IUPAC Name |
2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N5S.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,7,8)(H4,5,6,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWJSTKHQMIXCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N=C(N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Br2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142970 | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VUF 8430 dihydrobromide | |
CAS RN |
100130-32-3 | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100130323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pseudourea, 2-(2-guanidinoethyl)-2-thio-, dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)


